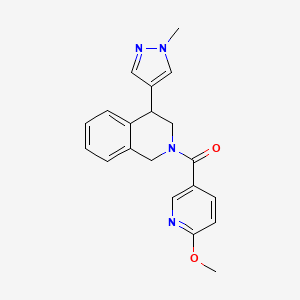

(6-methoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

The compound “(6-methoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a methanone derivative featuring a 6-methoxypyridine moiety linked to a dihydroisoquinoline scaffold substituted with a methylpyrazole group. Its molecular formula is C₂₀H₂₁N₅O₂, with a calculated molecular weight of 363.42 g/mol.

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-23-11-16(10-22-23)18-13-24(12-15-5-3-4-6-17(15)18)20(25)14-7-8-19(26-2)21-9-14/h3-11,18H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMUDPXIQIGHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CN=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-methoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone has garnered attention in pharmacological research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 298.35 g/mol. The structure features a methoxy group on a pyridine ring, a pyrazole moiety, and a dihydroisoquinoline structure, which are significant in influencing its biological properties.

1. Anticancer Activity

Research indicates that the compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and promote cell cycle arrest. For instance, one study demonstrated that the compound effectively reduced the viability of breast cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell migration.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It acts as a selective inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in regulating inflammatory responses. In vivo models have shown that administration of the compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases.

3. Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases. The mechanism appears to involve the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

- PDE4 Inhibition: By inhibiting PDE4, the compound increases intracellular levels of cyclic AMP (cAMP), leading to reduced inflammation and enhanced neuronal signaling.

- Apoptotic Pathway Modulation: The compound activates caspases and alters Bcl-2 family protein expressions, promoting apoptosis in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Key Findings |

|---|---|---|

| Anticancer | Breast cancer cell lines | Induced apoptosis; reduced cell viability |

| Anti-inflammatory | Murine models | Decreased levels of TNF-α and IL-6 |

| Neuroprotection | Neuronal cell cultures | Reduced oxidative stress; protected against apoptosis |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from the provided evidence, focusing on core scaffolds, substituents, synthetic routes, and spectral properties.

Key Observations

Core Scaffolds: The target compound’s dihydroisoquinoline core differs from the thieno-thiophene systems in and the pyridine-pyrazole hybrids in . Dihydroisoquinoline offers partial saturation, enhancing flexibility compared to rigid fused thiophene or pyrimidine rings.

Substituent Effects :

- The 6-methoxypyridine group in the target compound is electron-rich, contrasting with the electron-withdrawing cyanide groups in Compound 10 or the chlorophenyl substituents in . This may influence solubility and reactivity in further functionalization.

Table 2: Spectral Data Comparison

*Estimated based on analogous methanones.

Functional Implications

- Bioactivity: Compounds in exhibit antimicrobial activity , suggesting that the target compound’s pyridine and dihydroisoquinoline moieties could be explored for similar applications.

- Solubility: The absence of sulfur atoms in the target compound (vs. thieno-thiophenes in ) may improve aqueous solubility, critical for pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.